molecular formula C17H18BrNO2 B5525392 2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide

2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide

Cat. No. B5525392
M. Wt: 348.2 g/mol
InChI Key: QPPHQNQUJAJWPR-UHFFFAOYSA-N
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Description

Introduction 2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide is a compound that falls within a broader class of chemical entities known for their significant intermolecular interactions and potential applications in various fields including pharmacology and material science. Although the exact compound might not be directly mentioned in available studies, similar derivatives have been synthesized and characterized, providing a contextual background for understanding its chemical nature and potential applications.

Synthesis Analysis Compounds similar to 2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide have been synthesized through various chemical reactions, often starting from corresponding benzoic acids or other related intermediates. These synthesis processes involve different stages including bromination, amidation, and other specific chemical transformations tailored to introduce the desired functional groups onto the benzamide scaffold (Polo et al., 2019).

Molecular Structure Analysis The molecular structure of benzamide derivatives, including bromo-substituted compounds, has been extensively analyzed using X-ray diffraction, revealing details about their crystal packing, hydrogen bonding, and overall molecular geometry. These studies highlight the importance of hydrogen bonding and π-interactions in stabilizing the molecular structure (Saeed et al., 2020).

Scientific Research Applications

Synthesis and Structural Analysis

2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide is a compound that belongs to a broader class of chemicals that have been synthesized and studied for various properties, including intermolecular interactions, crystal structures, and potential applications in drug design and materials science. For instance, research into similar brominated benzamides has revealed their synthesis methodologies, crystal packing stabilized by hydrogen bonds, and additional π-interactions, which are crucial for understanding the compound's solid-state behavior and potential functionalities in molecular assemblies (Saeed et al., 2020).

Antipathogenic Activity

Compounds with structural similarities to 2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide have been explored for their antipathogenic activities. Studies have identified the significant potential of these derivatives, especially in combating biofilm-forming bacteria. This area of research suggests that brominated benzamides could play a role in developing novel antimicrobial agents with specific mechanisms targeting biofilm-associated pathogens (Limban, Marutescu, & Chifiriuc, 2011).

Reaction Mechanisms and Synthesis Pathways

The chemical reactivity of brominated benzamide derivatives, including reaction mechanisms under various conditions (e.g., photocyclization), provides valuable insights into synthesizing complex molecules with potential biological and industrial applications. Such studies enhance our understanding of reaction pathways and can lead to the development of novel synthetic methods for compounds with specific desired properties (Nishio, Koyama, Sasaki, & Sakamoto, 2005).

Potential for Molecularly Imprinted Polymers

Research into the synthesis of benzamide derivatives has implications for creating molecularly imprinted polymers (MIPs). These polymers have high specificity toward certain molecules, indicating that brominated benzamides could serve as templates or functional monomers in designing MIPs for applications in sensing, separation, and catalysis (Sobiech, Maciejewska, & Luliński, 2022).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Benzamides can be harmful if swallowed or inhaled, and can cause skin and eye irritation . Specific safety and hazard information for “2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide” would depend on its exact properties.

properties

IUPAC Name

2-bromo-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-10(2)13-9-15(11(3)8-16(13)20)19-17(21)12-6-4-5-7-14(12)18/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPHQNQUJAJWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2Br)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide

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